molecular formula C16H15F4NO4S B1528928 2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate CAS No. 1082951-17-4

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate

Cat. No. B1528928
M. Wt: 393.4 g/mol
InChI Key: JXCIEKVLIVDZJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate” is a heterocyclic organic compound . It has a molecular weight of 248.274440 g/mol and a molecular formula of C14H16O4 . The compound is used for experimental and research purposes .


Molecular Structure Analysis

The molecular structure of this compound includes a 4-fluoro-3-(trifluoromethyl)phenyl group attached to an ethanone backbone with an amino group . The exact mass is 393.06600 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 248.274440 g/mol and a molecular formula of C14H16O4 . It has 4 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Catalysis and Selective Reactions

Sulfonated Schiff base copper(II) complexes have been identified as efficient and selective catalysts for the alcohol oxidation process. The study demonstrates the application of these complexes in the homogeneous peroxidative oxidation of primary and secondary alcohols under solvent- and additive-free conditions, showcasing a quantitative yield of acetophenone from 1-phenylethanol oxidation (Hazra et al., 2015).

Polymer Science

Research into soluble fluoro-polyimides derived from aromatic diamines and dianhydrides has led to the development of polymers with excellent thermal stability, low moisture absorption, and high hygrothermal stability. These materials are synthesized via a process involving the reduction of the corresponding dinitro-compound, demonstrating the utility of fluoro-containing aromatic compounds in creating advanced polymer materials (Xie et al., 2001).

Synthesis of Novel Compounds

The reaction mechanism involving (amino)(aryl)carbene with PF5 has been elucidated, providing insights into the synthesis of adducts of (amino)(aryl)carbene with phosphorus pentafluoride. This research highlights the potential for creating novel compounds through specific reaction pathways, demonstrating the versatility of fluorinated compounds in synthetic chemistry (Guzyr et al., 2013).

Antimicrobial and Antitumor Agents

Fluorinated benzothiazoles have been synthesized and evaluated for their in vitro biological properties, showing potent cytotoxic activity against certain cancer cell lines. This research underscores the importance of fluorinated compounds in the development of new therapeutic agents (Hutchinson et al., 2001).

Safety And Hazards

As with any chemical, handling “2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate” requires appropriate safety measures. Always refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information .

Future Directions

The future directions of this compound largely depend on the results of ongoing research. As it’s used for experimental and research purposes , its potential applications could be vast, spanning multiple fields of study.

properties

IUPAC Name

2-amino-1-[4-fluoro-3-(trifluoromethyl)phenyl]ethanone;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F4NO.C7H8O3S/c10-7-2-1-5(8(15)4-14)3-6(7)9(11,12)13;1-6-2-4-7(5-3-6)11(8,9)10/h1-3H,4,14H2;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXCIEKVLIVDZJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C=C1C(=O)CN)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate
Reactant of Route 2
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate
Reactant of Route 3
Reactant of Route 3
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate
Reactant of Route 4
Reactant of Route 4
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate
Reactant of Route 5
Reactant of Route 5
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate
Reactant of Route 6
2-Amino-1-(4-fluoro-3-(trifluoromethyl)phenyl)ethanone 4-methylbenzenesulfonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.